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Compound of Interest

Compound Name: Potassium glycolate

Cat. No.: B155272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative

determination of glycolate in various biological samples using spectrophotometric methods.

Glycolic acid, a key metabolite in the photorespiratory pathway in plants and an indicator of

certain metabolic disorders in animals, can be accurately measured using either an enzymatic

assay or a direct colorimetric reaction. These methods are robust, relatively inexpensive, and

suitable for high-throughput screening.

Method Selection
Two primary spectrophotometric methods are detailed below. The choice of method may

depend on the sample matrix, the required sensitivity and specificity, and the available

laboratory equipment.

Enzymatic Method with Glycolate Oxidase: This highly specific method is ideal for complex

biological samples like plasma and urine, where interference from other aldehydes and keto

acids is a concern.[1][2][3]

2,7-Dihydroxynaphthalene Colorimetric Method: This method is simpler and suitable for a

variety of samples, including bacterial cell hydrolysates and purified systems.[4][5][6] It relies

on the reaction of glycolic acid with 2,7-dihydroxynaphthalene in strong acid.
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Quantitative Data Summary
The following table summarizes key quantitative parameters for the described

spectrophotometric methods for glycolate determination.

Parameter
Enzymatic Method
(Glycolate Oxidase)

2,7-Dihydroxynaphthalene
Method

Wavelength (λmax) 515-520 nm[1][3] 540 nm[4] or 570 µ[7]

Linearity Range

Not explicitly stated, but

normal plasma levels are ~8

µM[1][3]

Up to 50 nmoles[4]; 0.01 to

0.10 mg/mL[7]

Sensitivity

High sensitivity due to the high

absorbance of the final

product[1][3]

Minimum detectable

concentration of 10.0 µmol/l in

a related HPLC method[2]

Biological Sample Types Plasma, Urine[1][2][3]
Bacterial cell hydrolysates[6],

Carboxymethylcellulose[7][8]

Normal Adult Levels

Plasma: ~8 µM[1][3]; Urinary

glycolate/creatinine ratio:

~0.036[1][3]

Not applicable

Experimental Protocols
Protocol 1: Enzymatic Determination of Glycolate in
Plasma and Urine
This protocol is based on the conversion of glycolate to glyoxylate by glycolate oxidase,

followed by a series of reactions to produce a colored formazan dye.[1][3]

A. Sample Preparation

Plasma Deproteinization:

Add perchloric acid to the plasma sample.
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Centrifuge to pellet the precipitated proteins.

Neutralize the supernatant with KOH.[1][3]

Centrifuge to remove the potassium perchlorate precipitate.

Removal of Endogenous Keto and Aldehyde Acids (for both Plasma and Urine):

Incubate the prepared plasma supernatant or urine sample with approximately 5 mM

phenylhydrazine.

Treat with stearate-deactivated activated charcoal to adsorb the phenylhydrazones of

interfering compounds.[1][3]

Centrifuge to remove the charcoal. The resulting supernatant is used for the assay.

B. Assay Procedure

To a microplate well or cuvette, add the prepared sample.

Add a reaction mixture containing:

120-170 mM Tris-HCl buffer (pH 8.3).[1][3]

Glycolate oxidase.

Incubate to allow the conversion of glycolate to glyoxylate. The Tris buffer forms an adduct

with the newly formed glyoxylate.[1]

Add a solution containing phenylhydrazine.

Incubate to allow the formation of glyoxylate phenylhydrazone.

Add K₃Fe(CN)₆ (potassium ferricyanide) in the presence of excess phenylhydrazine to

oxidize the glyoxylate phenylhydrazone to 1,5-diphenylformazan.[1][3]

Measure the absorbance at 515 nm.[1][2]
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To remove interference from L-lactate: A subsequent incubation with alanine

aminotransferase in the presence of L-glutamate can be performed to remove pyruvate

formed from lactate.[1][3]

C. Quantification

Prepare a standard curve using known concentrations of glycolic acid.

Determine the glycolate concentration in the samples by comparing their absorbance to the

standard curve.

Protocol 2: Colorimetric Determination of Glycolate with
2,7-Dihydroxynaphthalene
This protocol is adapted for general use and is based on the color reaction between glycolic

acid and 2,7-dihydroxynaphthalene in a strong acid environment.[4][6]

A. Sample Preparation

Aqueous Samples: Samples can be used directly if the glycolate concentration is within the

linear range of the assay. Samples with high water content may inhibit color development

and should be dried if possible.[4]

Solid Samples (e.g., bacterial cells):

Perform acid hydrolysis of the sample to release glycolic acid.

Use a solvent extraction step (e.g., with diethyl ether) to separate glycolic acid from

interfering substances.[6]

Evaporate the solvent to dryness before adding the colorimetric reagent.

B. Assay Procedure

Transfer a known volume of the sample (or the dried extract) containing 1 to 100 nmoles of

glycolic acid to a glass test tube.[4]
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Carefully add 1.0 mL of 0.01% 2,7-dihydroxynaphthalene dissolved in concentrated sulfuric

acid. (Caution: Concentrated sulfuric acid is highly corrosive).[4]

Cover the test tubes and heat them in a boiling water bath (100°C) for 20 minutes.[4][5]

Cool the tubes to room temperature.

If any condensation has formed on the tube walls, centrifuge briefly to collect it.[4]

Measure the absorbance of the reddish-colored solution at 540 nm against a reagent blank.

[4] The color is stable for several hours.[4]

C. Quantification

Prepare a standard curve using known concentrations of glycolic acid (0 to 100 nmoles).

Plot the absorbance at 540 nm against the glycolic acid concentration to generate a standard

curve.

Determine the glycolate concentration in the unknown samples from the standard curve.
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Caption: Workflow for the enzymatic determination of glycolate.

2,7-Dihydroxynaphthalene Method Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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